2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile
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Overview
Description
2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile is a chemical compound with the molecular formula C10H16N6O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile typically involves the reaction of 4-(ethylamino)-6-methoxy-1,3,5-triazine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
- 2-Amino-4-chloro-6-ethylamino-1,3,5-triazine
- 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine
Uniqueness
2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
21725-68-8 |
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Molecular Formula |
C10H16N6O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H16N6O/c1-5-12-7-13-8(15-9(14-7)17-4)16-10(2,3)6-11/h5H2,1-4H3,(H2,12,13,14,15,16) |
InChI Key |
SHANRXMTBMPTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)NC(C)(C)C#N |
Origin of Product |
United States |
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